molecular formula C11H19ClN4O B1379536 2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride CAS No. 1316217-50-1

2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride

Cat. No.: B1379536
CAS No.: 1316217-50-1
M. Wt: 258.75 g/mol
InChI Key: RWRDXXFJCKRXIH-UHFFFAOYSA-N
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Description

2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Biochemical Analysis

Biochemical Properties

2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including kinases and phosphatases, which are essential for regulating cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, influencing pathways such as signal transduction and metabolic regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation . Additionally, this compound can alter the expression of genes involved in apoptosis, thereby impacting cell fate decisions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound may inhibit kinase activity by occupying the ATP-binding site, thereby preventing phosphorylation events . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time when exposed to light or varying temperatures . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered metabolic activity and gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, it may inhibit or activate enzymes involved in glycolysis, gluconeogenesis, or the citric acid cycle, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins that direct its distribution .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity while minimizing costs. These methods often involve:

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield aldehydes or ketones, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride is unique due to the presence of both the piperidine and pyrimidine rings, along with the ethanol group. This combination of functional groups contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-(2-amino-6-piperidin-4-ylpyrimidin-4-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c12-11-14-9(3-6-16)7-10(15-11)8-1-4-13-5-2-8;/h7-8,13,16H,1-6H2,(H2,12,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRDXXFJCKRXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NC(=C2)CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride
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2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride
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2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride
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2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride
Reactant of Route 5
2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride
Reactant of Route 6
2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride

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